molecular formula C19H10F2N4O4 B2365326 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one CAS No. 1189646-14-7

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one

Katalognummer B2365326
CAS-Nummer: 1189646-14-7
Molekulargewicht: 396.31
InChI-Schlüssel: YNBFIOUXOYYUSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The presence of the nitrogen and oxygen atoms in the rings could also result in the formation of hydrogen bonds with other molecules .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, including electrophilic aromatic substitution on the aromatic rings and nucleophilic substitution at the carbonyl group of the pyridazin-4(1H)-one .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Properties

This compound has shown remarkable antiproliferative activity against cancer cells and activated endothelial cells. Researchers have identified it as a potent tubulin polymerization inhibitor, which disrupts microtubule assembly and cell division. Specifically, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) , a derivative of this compound, exhibits strong antiproliferative effects. Due to its poor solubility, BNC105 is administered as its disodium phosphate ester prodrug (BNC105P), which rapidly converts to the active form in vivo .

Vascular Disrupting Properties

In addition to its antiproliferative effects, BNC105 demonstrates superior vascular disrupting properties. It selectively targets tumor vasculature, disrupting blood flow and leading to tumor regression. Compared to the benchmark agent combretastatin A-4 disodium phosphate (CA4P), BNC105 exhibits enhanced efficacy .

Structure–Activity Relationship (SAR) Optimization

Researchers have guided the design of novel tubulin polymerization inhibitors using SAR principles. By introducing a conformational bias and an additional hydrogen bond donor to the pharmacophore, they significantly improved the potency of early lead compounds. BNC105 emerged as a result of this optimization process .

Other Potential Applications

While the primary focus has been on cancer treatment, further investigations may reveal additional applications. Researchers could explore its effects on other cellular processes, such as angiogenesis, inflammation, or neurodegenerative diseases. However, detailed studies are necessary to uncover these potential therapeutic avenues.

Safety and Hazards

Without specific studies, it’s hard to determine the exact safety and hazards associated with this compound. As with all chemicals, it should be handled with care, following appropriate safety protocols .

Zukünftige Richtungen

Future research on this compound could involve determining its exact physical and chemical properties, studying its synthesis in more detail, and investigating its potential biological activities. This could involve both experimental studies and computational modeling .

Eigenschaften

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F2N4O4/c20-12-3-2-11(8-13(12)21)25-6-5-14(26)17(23-25)19-22-18(24-29-19)10-1-4-15-16(7-10)28-9-27-15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBFIOUXOYYUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.